Guanidinium sulphate

Descripción

Significance and Research Trajectories of Guanidinium Systems

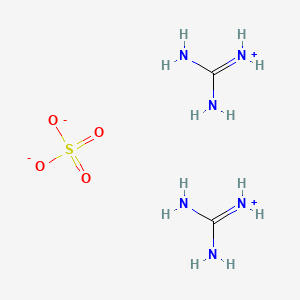

The guanidinium cation, the protonated form of guanidine, is notable for its planar Y-shape and delocalized positive charge, which allows it to form multiple strong hydrogen bonds. acs.orgwikipedia.org This characteristic is fundamental to its role in both biological and synthetic systems. In nature, the guanidinium group is famously the functional moiety of the amino acid arginine, where it plays a critical role in protein structure and function through electrostatic interactions and hydrogen bonding with anionic substrates. acs.orgnih.gov

Research into guanidinium-based systems, including guanidinium sulphate, is expanding. Scientists are exploring its potential in supramolecular chemistry, where the guanidinium group acts as a versatile building block for creating complex, self-assembling structures. acs.orgrsc.org The ability of guanidinium to interact strongly with anions like sulphate is being harnessed to design novel receptors and transporters for anions. rsc.org Furthermore, the chaotropic nature of guanidinium salts, including the sulphate, makes them valuable tools in biochemistry for studying protein denaturation and folding. cymitquimica.comontosight.ai

Interdisciplinary Perspectives in Contemporary Chemical Science

The study of this compound transcends traditional disciplinary boundaries, finding applications in materials science, biochemistry, and supramolecular chemistry. In materials science, the compound is investigated for its ability to direct the formation of noncentrosymmetric crystal structures, which are of interest for their potential nonlinear optical and ferroelectric properties. researchgate.netrsc.org The strong and directional hydrogen bonding between guanidinium and sulphate ions can guide the assembly of intricate crystalline lattices. researchgate.net

From a biophysical and biochemical perspective, this compound serves as a chaotropic agent, disrupting the structure of macromolecules like proteins and nucleic acids. cymitquimica.comontosight.ai This property is instrumental in studies of protein folding, stability, and purification. cymitquimica.comontosight.aiontosight.ai The interplay between the denaturing effect of the guanidinium cation and the stabilizing effect of the sulphate anion offers a unique system for probing the forces that govern protein conformation. acs.orgacs.org In supramolecular chemistry, the specific recognition between guanidinium and sulphate ions is exploited to construct ordered molecular assemblies and functional materials. rsc.org This interdisciplinary interest underscores the versatility of this compound as a model system and a functional material in modern chemical science. acs.orgikifp.edu.pl

Propiedades

IUPAC Name |

diaminomethylideneazanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH5N3.H2O4S/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAKTBUPMOOXNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[NH2+])(N)N.C(=[NH2+])(N)N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H12N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113-00-8 (Parent) | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-68-5 | |

| Record name | Guanidinium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Properties

Guanidinium sulphate can be synthesized through several routes, including the neutralization of guanidine or guanidinium carbonate with sulphuric acid. sciencemadness.org Another method involves the reaction of urea with sulfamic acid or its salts at elevated temperatures. google.com The resulting product is a white, crystalline solid that is soluble in water. cymitquimica.comsciencemadness.org

Below are tables detailing the key physicochemical and crystallographic properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | (C(NH₂)₃)₂SO₄ | sciencemadness.org |

| Molecular Weight | 216.22 g/mol | scbt.comlookchem.comnih.gov |

| Appearance | White crystalline solid | cymitquimica.comsciencemadness.org |

| Melting Point | 290-293 °C (decomposes) | lookchem.comchemsrc.com |

| Density | 1.55 g/cm³ | lookchem.comchemsrc.com |

| Water Solubility | Soluble | cymitquimica.comsciencemadness.org |

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | iucr.org |

| Space Group | I2d | iucr.org |

| Cell Dimensions | a = 9.515 Å, c = 14.351 Å | iucr.org |

| Formula Units per Unit Cell (Z) | 4 | iucr.org |

| Calculated Density | 1.929 g/cm³ | iucr.org |

Spectroscopic and Structural Characterization

The structural features of guanidinium sulphate and its derivatives have been extensively studied using various spectroscopic and diffraction techniques. Vibrational spectroscopy (Infrared and Raman) is used to probe the bonding within the guanidinium and sulphate ions and the hydrogen bonding interactions between them. materialsciencejournal.org

X-ray diffraction studies have been crucial in elucidating the three-dimensional arrangement of ions in the crystalline state. For instance, the crystal structure of zinc this compound, Zn[C(NH₂)₃]₂(SO₄)₂, reveals a network of zinc and sulphate ions, with the guanidinium cations situated within this framework. iucr.org The sulphate ions are tetrahedrally coordinated to the zinc ions. iucr.org A key feature in many this compound-based structures is the formation of robust two-dimensional hydrogen-bonded networks between the guanidinium cations and the sulphate anions. researchgate.net These networks often exhibit a quasi-hexagonal symmetry due to the favorable hydrogen bonding geometry. researchgate.net

Crystallographic and Supramolecular Structural Elucidation

Single Crystal X-ray Diffraction Analysis of Guanidinium Sulphate and its Adducts

Single-crystal X-ray diffraction (SCXRD) has been the definitive method for elucidating the three-dimensional atomic arrangement within this compound and its various adducts. These studies reveal that the primary interaction driving crystal assembly is the robust hydrogen bonding between the guanidinium cations [C(NH2)3]⁺ and the sulphate (SO₄)²⁻ or organosulfonate (RSO₃)⁻ anions. researchgate.netrsc.org

A study of seven different compounds based on guanidinium cations and isolated sulphate anions, some including additional organic cations or solvent molecules, demonstrated that all crystallize without a center of symmetry. researchgate.netrsc.org For instance, pure this compound, (C(NH₂)₃)₂(SO₄), crystallizes in a noncentrosymmetric space group. researchgate.netrsc.org The incorporation of other molecules, such as in guanidinium zinc sulphate, [C(NH₂)₃]₂Zn(SO₄)₂, leads to different crystal systems and space groups, in this case, a tetragonal system with the noncentrosymmetric space group I-42d. researchgate.netaip.org Similarly, adducts with organic components like guanidinium sulphanilate (GSA) have been shown to crystallize in a centrosymmetric monoclinic system with the space group P2₁/c. pnu.edu.ua

The structural versatility is further highlighted in double sulphates containing transition metals. A systematic study of M(II) this compound hydrates (where M(II) = Mn, Fe, Co, Ni, Cd, VO) revealed triclinic crystal structures for all six compounds. capes.gov.br

Table 1: Crystallographic Data for this compound and Selected Adducts

| Compound | Formula | Crystal System | Space Group | Reference |

| This compound | (C(NH₂)₃)₂(SO₄) | (Not specified) | Noncentrosymmetric | researchgate.netrsc.org |

| Guanidinium Zinc Sulphate | [C(NH₂)₃]₂Zn(SO₄)₂ | Tetragonal | I-42d | researchgate.netaip.org |

| Guanidinium Sulphanilate | C₇H₁₁N₃O₃S | Monoclinic | P2₁/c | pnu.edu.ua |

| Guanidinium Cobalt Sulphate Heptahydrate | GuCo(SO₄)₂·7H₂O | Monoclinic | P2₁/c | sphinxsai.com |

| (R)-2-Methylpiperazinediium Hexaaquazinc(II) Bis(sulphate) | [(R)-C₅H₁₄N₂]Zn(H₂O)₆₂ | Monoclinic | P2₁ | tandfonline.com |

Network Analysis of Hydrogen Bonding Architectures in Crystalline Phases

The defining feature of this compound and organosulfonate crystal structures is the extensive and robust two-dimensional (2D) hydrogen-bonded network. rsc.org These networks, often referred to as Guanidinium-Sulfonate (GS) sheets, typically exhibit quasihexagonal symmetry. researchgate.netrsc.org This arises from the favorable interactions between the six hydrogen donors of the guanidinium cation and the lone pair acceptors on the sulfonate groups. rsc.org

In these networks, a common and highly stable motif is a six-membered ring formed by the hydrogen bonding of three guanidinium cations and three sulphate anions. researchgate.netrsc.org These rings then interconnect to form extended sheets and frameworks. researchgate.netrsc.org The planarity and delocalized positive charge of the guanidinium cation, along with the tetrahedral geometry of the sulphate anion, facilitate the formation of these highly organized, layered structures.

The robustness of this GS hydrogen-bonding motif is such that it is often retained even when sterically demanding or functionally diverse organic groups (R groups in organosulfonates) are present. rsc.org The flexibility of the network, which can pucker and bend around "hydrogen-bonding hinges," allows it to accommodate these different groups. rsc.orgacs.org The R groups typically orient themselves on one or both sides of the hydrogen-bonded sheet, leading to either interdigitated bilayer or single-layer stacking arrangements that maximize van der Waals interactions. rsc.org However, the presence of strongly competitive hydrogen-bonding groups, such as a carboxylic acid, can disrupt the classic sheet motif, leading to the formation of one-dimensional hydrogen-bonded ribbons instead. researchgate.net

Investigation of Noncentrosymmetric Crystal Structures and Chirality

A remarkable characteristic of this compound-based systems is their strong tendency to crystallize in noncentrosymmetric (NCS) space groups. researchgate.netrsc.org A study of seven different this compound adducts found that all crystallized without a center of symmetry, with many belonging to polar or chiral space groups. researchgate.netrsc.org This propensity is significant for the design of functional materials, particularly those with properties like second-harmonic generation (SHG), a nonlinear optical (NLO) effect that requires an NCS structure.

For example, [C(NH₂)₃]₂TiF₆ crystallizes in the noncentrosymmetric polar space group Cm. researchgate.net The NLO property has been confirmed in adducts like zinc this compound via the Kurtz-powder SHG test. researchgate.net The introduction of chiral components can predictably enforce noncentrosymmetry. The use of enantiopure (R)- or (S)-2-methylpiperazine as a counterion with zinc sulphate resulted in noncentrosymmetric polar crystals (space group P2₁), whereas using the racemic mixture produced a centrosymmetric analogue. tandfonline.com This demonstrates a clear strategy for directing the formation of chiral and polar solid-state materials by leveraging the robust this compound hydrogen-bonding framework in conjunction with chiral organic cations. researchgate.nettandfonline.comclemson.edu

Phase Transition Phenomena and Structural Dynamics

This compound and its related compounds can exhibit complex phase transition behaviors as a function of temperature and pressure. These transitions are often associated with changes in the dynamics of the guanidinium cations and the arrangement of the hydrogen-bonding network.

For instance, diguanidinium tetraiodoplumbate, [C(NH₂)₃]₂PbI₄, which features guanidinium cations within voids of a polyanionic framework, undergoes a series of phase transitions. researchgate.net At 307 K, it experiences a second-order ferroelastic transition from a monoclinic to an orthorhombic phase, followed by another continuous transition at 356 K to a different orthorhombic phase with a smaller unit cell. researchgate.net The phase diagram reveals a triple point at 358 K and 780 MPa, highlighting the complex interplay of pressure and temperature on the crystal structure. researchgate.net

In guanidinium nonaflate, multiple solid-solid phase transitions were observed via differential scanning calorimetry (DSC) and variable-temperature powder X-ray diffraction between 25 °C and its melting point of 186.2 °C. rsc.org These first-order transitions are characterized by distinct changes in the crystal structure as the ions become progressively more disordered at higher temperatures, leading to a plastic crystalline phase where the guanidinium cations appear to rotate freely. rsc.org

A phase transition has also been noted for guanidinium zinc sulphate (GZS) at a critical temperature (Tc) of 178.4 K. researchgate.nettandfonline.com Analysis of the specific heat capacity around this transition suggests it aligns with the 3-D Ising model, a theoretical model used to describe phase transitions in magnetic systems that can be applied to analogous ordering phenomena in crystals. tandfonline.com

Application in Absolute Stereochemical Determination via Co-crystallization

A significant application of this compound chemistry is in the determination of the absolute stereochemistry of chiral molecules, particularly alcohols. nih.govresearchgate.net Single-crystal X-ray diffraction is the most definitive method for assigning absolute configuration, but it requires high-quality single crystals, which can be difficult to obtain from molecules that are liquids or oils at room temperature. nih.govbruker.com

A novel, one-pot method has been developed that leverages the facile crystallization of guanidinium salts. nih.govresearchgate.net In this process, a chiral alcohol is first converted to its corresponding organosulphate ester. This ester is then co-crystallized with guanidinium cations. The strong, predictable hydrogen-bonding network of the resulting guanidinium organosulphate salt drives the formation of stable, well-ordered single crystals suitable for SCXRD analysis. nih.govresearchgate.net The presence of the sulfur atom in the sulphate group provides a strong anomalous scatterer, which is crucial for the reliable assignment of the absolute configuration of the chiral centers in the original alcohol. researchgate.net This technique has proven effective for a diverse range of organic alcohol substrates. nih.govresearchgate.net

Benchmarking Guanidinium Organosulfonate Frameworks for Guest Encapsulation

Guanidinium organosulfonate (GS) frameworks have emerged as versatile host systems for encapsulating guest molecules, enabling their structural determination via SCXRD. acs.orgnih.gov These 2D hydrogen-bonded networks can form crystalline inclusion compounds with a wide variety of guest molecules, often in a simple, single-step crystallization process at room temperature. acs.orgnih.gov

The adaptability of the GS frameworks is a key feature. The sheets can pucker and the organosulfonate residues can move freely, allowing the host to "shrink-wrap" around guest molecules of various sizes and shapes. acs.org This dense packing often mitigates the common problem of guest disorder within the crystal lattice. acs.org

A recent study benchmarked the performance of GS hosts against other host systems, such as adamantoid "molecular chaperones". nih.govwardresearchlab.comwardresearchlab.com Using just two different GS hosts, a 97% success rate was achieved for the inclusion and successful structure refinement of 32 different guest molecules, many of which were liquids. acs.orgnih.govwardresearchlab.comwardresearchlab.com The results showed that GS hosts and adamantoid chaperones are complementary, with each being successful in cases where the other was not. wardresearchlab.comwardresearchlab.com The low cost of the organosulfonate components and the simplicity of the crystallization method make GS frameworks an accessible and powerful tool for molecular structure determination, especially for otherwise intractable liquid or oily compounds. acs.orgnih.govwardresearchlab.comwardresearchlab.com

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis of Molecular Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental to understanding the molecular structure and bonding within guanidinium sulphate crystals. These methods probe the vibrational modes of the constituent ions, the guanidinium cation [C(NH₂)₃]⁺ and the sulphate anion [SO₄]²⁻.

Research on various guanidinium metal sulphates, including complexes with zinc, cobalt, iron, and nickel, consistently shows characteristic vibrational bands. cusat.ac.innih.govresearchgate.net The planar and highly symmetric structure (D₃h) of the guanidinium cation is a key feature, although this can be distorted by crystal forces. researchgate.net Analysis of the spectra for guanidinium zinc sulphate reveals that the CN₃ group is planar, exhibiting twofold symmetry. nih.govresearchgate.net

A significant finding from these studies is the distortion of the sulphate anion from its ideal tetrahedral (Td) symmetry to a lower symmetry, often C₁. cusat.ac.inresearchgate.net This distortion is primarily attributed to the formation of hydrogen bonds with surrounding water molecules or guanidinium ions and its coordination within the crystal lattice. cusat.ac.innih.govresearchgate.netresearchgate.net The splitting of the degenerate vibrational modes of the sulphate ion in both IR and Raman spectra provides clear evidence of this symmetry reduction. For instance, the symmetric stretching mode (ν₁) of the sulphate ion, which is typically only Raman active, may appear as a weak band in the IR spectrum, indicating a loss of symmetry. researchgate.net

The vibrational modes of the guanidinium cation are well-characterized. The asymmetric and symmetric C-N stretching modes are particularly prominent. researchgate.net Resonance Raman spectra of guanidinium salts show a strong enhancement of the band around 1650 cm⁻¹, assigned to the asymmetric CN₃ stretching mode. researchgate.netresearchgate.net

Table 1: Selected Vibrational Mode Assignments for this compound Compounds (cm⁻¹)

| Vibrational Mode | Guanidinium Zinc Sulphate (Raman) nih.govresearchgate.net | Guanidinium Zinc Sulphate (FTIR) nih.govresearchgate.net | General Assignment |

|---|---|---|---|

| ν(NH₂) stretching | 3420, 3365, 3210 | 3420, 3365, 3210 | N-H stretching |

| δ(NH₂) bending | 1660, 1560 | 1660, 1560 | NH₂ scissoring/bending |

| νₐₛ(CN₃) | 1660 | 1660 | Asymmetric CN₃ stretching |

| ν₁(SO₄²⁻) | 993 | 990 (shoulder) | Symmetric SO₄²⁻ stretching |

| ν₃(SO₄²⁻) | 1145, 1115, 1070 | 1145, 1115, 1070 | Asymmetric SO₄²⁻ stretching |

This interactive table summarizes key vibrational frequencies observed in studies of this compound compounds.

Electron Paramagnetic Resonance (EPR) Investigations of Electronic Environments

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique used to study materials with unpaired electrons. In the context of this compound, which is itself diamagnetic, EPR studies are conducted by doping the crystal lattice with a small amount of a paramagnetic ion. This ion acts as a probe, and its EPR spectrum provides detailed information about the local crystalline electric field, symmetry, and bonding environment at the probe's site.

Studies have been performed on guanidinium-containing crystals doped with various transition metal ions, such as Cr³⁺ in guanidinium aluminum sulphate hexahydrate (GASH) and Mn²⁺ in guanidinium zinc sulphate (GZS). researchgate.netaip.org In another example, vanadyl ions (VO²⁺) were doped into a single crystal of ferroelectric guanidinium uranyl sulphate trihydrate to probe its structure. tubitak.gov.trtubitak.gov.tr

The analysis of the EPR spectra involves determining the Spin-Hamiltonian parameters, including the g-factor and the zero-field splitting (ZFS) parameters (e.g., b₂⁰ or D). These parameters quantify the interaction of the unpaired electron spins with the external magnetic field and the internal crystalline electric field. For instance, in Cr³⁺-doped GASH, accurate determination of the ZFS parameter at different temperatures helps in understanding its relationship with the crystalline field and the lattice distortions associated with ferroelectricity. aip.org Similarly, EPR studies of Mn²⁺-doped GZS revealed a group of five fine structure transitions, the angular variation of which confirmed the presence of the Mn²⁺ probe in specific substitutional sites within the lattice. researchgate.net

Table 2: Representative Spin-Hamiltonian Parameters from EPR Studies of Doped this compound Crystals

| System | Probe Ion | g-value | ZFS Parameter (b₂⁰) [GHz] | Temperature (K) |

|---|---|---|---|---|

| GASH | Cr³⁺ | gₓ = 1.976, gᵧ = 1.976, gₙ = 1.976 | -5.556 | 295.5 |

| GASH | Cr³⁺ | gₓ = 1.976, gᵧ = 1.976, gₙ = 1.976 | -5.748 | 78.45 |

This interactive table presents Spin-Hamiltonian parameters obtained from EPR investigations on doped this compound compounds, as reported in the literature. aip.orgtubitak.gov.tr

Ultrafast Spectroscopic Probes of Dynamic Processes

Ultrafast spectroscopy, particularly femtosecond pump-probe spectroscopy, allows researchers to observe dynamic processes in real-time, on timescales of 10⁻¹⁵ to 10⁻¹² seconds. These experiments provide unparalleled insight into processes like vibrational energy transfer, coherence dynamics, and structural fluctuations.

Studies on the deuterated guanidinium cation (DGdm⁺) in solution using polarization-dependent femtosecond pump-probe spectroscopy have focused on the nearly degenerate asymmetric stretches around 1600 cm⁻¹. nih.govacs.org Although these studies were conducted on guanidinium chloride, the findings on the cation's intrinsic dynamics are highly relevant. The research revealed that vibrational coupling between these asymmetric stretches occurs on a sub-picosecond timescale (within 0.5 ps). nih.govacs.org This rapid coupling leads to a fast decay of the vibrational anisotropy, providing a measure of the intramolecular energy redistribution. nih.gov

These ultrafast techniques can monitor the flow of vibrational energy and the loss of initial excitation coherence due to interactions with the surrounding solvent or lattice. Theoretical calculations support these experimental findings, indicating that conical intersections between electronic states can mediate ultrafast, radiationless deactivation of the excited guanidinium cation, a process that occurs on a sub-picosecond timescale. researchgate.net Such studies are crucial for understanding how the guanidinium ion interacts with its environment and dissipates energy, which is fundamental to its role in various chemical and biological systems.

Nuclear Magnetic Resonance (NMR) Studies for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure, dynamics, and interactions of molecules in both solid and solution states. For this compound, solid-state NMR has been particularly insightful for characterizing the motional dynamics of the guanidinium cation within the crystal lattice. researchgate.net

Proton (¹H) NMR studies on guanidinium aluminum sulphate hexahydrate (GASH) and other guanidinium salts have revealed significant mobility of the [C(NH₂)₃]⁺ ion, even at temperatures well below its decomposition point. ras.ru The temperature dependence of the second moment of the proton NMR absorption line is a key observable. A reduction in the second moment with increasing temperature indicates the onset of molecular motion, as the rapid reorientation of the ions averages out dipolar interactions. researchgate.net

In GASH, reorientation of the guanidinium ion was detected at temperatures above 130 K. ras.ru In other guanidinium compounds, a combination of motional processes is observed, including 180° flips of the amino (-NH₂) groups and C₃ reorientation of the entire planar cation about its three-fold symmetry axis. researchgate.net By analyzing the spin-lattice relaxation time (T₁), researchers can determine the activation parameters for these reorientational motions. researchgate.net More recent studies on guanidinium zinc sulphate using ¹H and ¹³C solid-state NMR have confirmed that the guanidinium ions perform isotropic reorientations within the structure. researchgate.net These dynamic studies are essential for understanding phase transitions and other temperature-dependent properties of these materials.

Biophysical Research on Guanidinium Sulphate in Biomolecular Systems

Mechanisms of Protein Denaturation and Refolding Pathways

The denaturation and refolding of proteins are fundamental processes in biology, and chemical denaturants like guanidinium salts are widely used to study them. acs.orgbritannica.com The presence of the stabilizing sulfate ion alongside the denaturing guanidinium ion in guanidinium sulphate provides a unique system to probe the mechanisms of protein stability.

The mechanism by which guanidinium ions denature proteins is a topic of ongoing research, with two primary hypotheses being the direct binding model and the indirect solvent-mediated model.

The direct binding hypothesis posits that guanidinium ions interact directly with the protein surface, including the peptide backbone and amino acid side chains. pnas.orgpnas.org These interactions are thought to disrupt the non-covalent forces that maintain the protein's native three-dimensional structure. researchgate.net The guanidinium ion, with its planar structure and ability to form multiple hydrogen bonds, can interact favorably with both hydrophobic and hydrophilic groups on the protein. mdpi.comaip.org Evidence suggests that guanidinium ions can bind to the protein surface, leading to the formation of an expanded, "dry molten globule" state before the core is fully solvated and the protein unfolds globally. pnas.org

The solvent reorganization theory , on the other hand, suggests that denaturants alter the structure and properties of the surrounding water, which in turn destabilizes the protein. Chaotropic agents like guanidinium ions are thought to disrupt the hydrogen-bonding network of water, making it a better solvent for nonpolar amino acid residues that are typically buried in the protein's hydrophobic core. pnas.org However, studies have shown that the guanidinium ion is weakly hydrated, which supports the idea that its direct interaction with the protein surface is a major contributor to denaturation. pnas.orgpnas.org

In the case of this compound, the strongly hydrating (kosmotropic) nature of the sulfate ion counteracts the chaotropic effect of the guanidinium ion. mdpi.comrsc.org This leads to a "neutralizing" effect on protein stability, where this compound is significantly less denaturing than guanidinium chloride. acs.orgnih.gov This is attributed to the strong interaction between sulfate ions and water molecules, which makes the creation of a cavity to accommodate the unfolded protein energetically unfavorable. rsc.org

The stability of a protein is determined by the thermodynamic balance between its folded (native) and unfolded states. Guanidinium salts shift this equilibrium towards the unfolded state. The presence of sulfate ions in this compound, however, can significantly alter the kinetics and thermodynamics of this process.

Studies on the unfolding and refolding of immunoglobulin fragments have shown that ammonium sulfate, a salt with a stabilizing anion similar to this compound, shifts the unfolding transition to higher concentrations of guanidinium hydrochloride. nih.gov This indicates a stabilization of the native state. The stabilizing effect was primarily attributed to a decrease in the unfolding rate constant, while the refolding rate was less affected. nih.gov

The kinetics of protein refolding in the presence of guanidinium salts can be complex, often involving multiple phases. usf.edu For instance, the refolding of bovine carbonic anhydrase II from a guanidinium chloride denatured state can be optimized by a "temperature-leap" tactic, which involves initiating refolding at a low temperature to reduce aggregation and then rapidly increasing the temperature to accelerate the formation of the active enzyme. nih.gov

The thermodynamic stability of proteins can be quantified by the free energy of unfolding (ΔG). The presence of different ions can have a significant impact on this value. For example, the ΔG values derived from guanidinium chloride-induced unfolding are often higher than those from urea-induced unfolding, a puzzling observation that highlights the complexities of denaturant-protein interactions. acs.org

The hydrophobic effect is a major driving force in protein folding, leading to the burial of nonpolar amino acid residues in the protein's core. libretexts.org Chemical denaturants are thought to disrupt this by facilitating the solvation of these hydrophobic residues.

Guanidinium ions are believed to interact with the hydrophobic portions of peptides and proteins. acs.org The process of denaturation by guanidinium chloride is proposed to occur in a two-step mechanism: first, the denaturant binds to the protein surface, leading to an expanded state without significant core solvation (a "dry molten globule"), followed by the penetration of water and denaturant molecules into the hydrophobic core, causing global unfolding. pnas.org

The counterion plays a crucial role in this process. With this compound, the strongly stabilizing sulfate ion makes the solvation of the hydrophobic core less favorable, thus counteracting the denaturing effect of the guanidinium ion. rsc.org This is because the high charge density of the sulfate ion leads to strong interactions with water, increasing the energy required to create a cavity for the unfolded protein. rsc.org

Spectroscopic studies have shown that guanidinium chloride can induce significant conformational changes in proteins, leading to the loss of tertiary structure. britannica.comnih.gov However, the effect on secondary structure can vary. For instance, in one study, guanidinium chloride caused a complete loss of β-sheet structure in a β-sheet protein, while an α-helical protein retained most of its secondary structure upon denaturation. acs.org

Kinetic and Thermodynamic Aspects of Protein Stability Modulation

Interactions with Nucleic Acid Structures and DNA Nanostructures

This compound also influences the stability of nucleic acid structures. Similar to its effect on proteins, the guanidinium cation can act as a denaturant for DNA, while the sulfate anion can have a stabilizing effect.

Research on DNA origami nanostructures has demonstrated that this compound is a weaker denaturant compared to guanidinium chloride and guanidinium thiocyanate. mdpi.comresearchgate.netresearcher.life This is consistent with the stabilizing nature of the sulfate anion. nih.gov The stability of these DNA nanostructures in the presence of guanidinium salts is also dependent on their specific three-dimensional shape, with more flexible designs showing greater stability. researcher.life

Specificity of Ion-Biomolecule Interactions and Counterion Effects

The effects of ions on biomolecular stability are not generic but depend on the specific nature of both the ion and the biomolecule. This is often described by the Hofmeister series, which ranks ions based on their ability to stabilize or destabilize proteins. libretexts.org

The guanidinium cation is unique in its structure and interactions compared to simple metal cations. acs.org It possesses flat hydrophobic faces and can form multiple hydrogen bonds. aip.org Its interaction with proteins can be specific, with evidence of binding to particular sites, such as arginine-binding pockets on SH3 domains. nih.gov This specific binding can, in some cases, lead to protein stabilization even in the presence of a denaturing concentration of guanidinium chloride. nih.gov

The counterion has a profound effect on the behavior of the guanidinium ion. researchgate.net A strongly "salting-out" anion like sulfate can overcompensate for the destabilizing effect of the guanidinium ion. acs.org This is due to strong interactions between the sulfate anion and the guanidinium cation, leading to the formation of ion clusters that are less effective at interacting with the protein surface. acs.orgplos.orgnih.gov This contrasts with "salting-in" anions like chloride or thiocyanate, which enhance the denaturing effect of guanidinium. acs.org

The interplay between the guanidinium cation and the sulfate anion is not simply additive. nih.gov Studies using model peptides have shown that the reversal of guanidinium's denaturant activity by sulfate depends on the mechanism of denaturation for a particular peptide. nih.gov

Influence on Enzyme Structural Integrity and Catalytic Activity

The structural integrity of an enzyme's active site is crucial for its catalytic activity. Guanidinium salts can significantly impact both.

In general, increasing concentrations of denaturants like guanidinium hydrochloride lead to a progressive loss of enzyme activity, which correlates with conformational changes. nih.gov However, in some cases, low concentrations of chaotropic agents can actually activate enzymes, possibly by increasing the flexibility of the active site. msu.ru

The effect of guanidinium salts on enzyme activity can be complex and enzyme-dependent. For example, guanidinium chloride was found to stimulate the activity of E. coli alkaline phosphatase, an unusual effect attributed to the abolishment of negative cooperativity and acceleration of a rate-limiting step. core.ac.uk In another study on 3-hydroxybenzoate-6-hydroxylase, treatment with guanidinium hydrochloride led to a loss of activity accompanied by subtle conformational changes that perturbed the microenvironment of aromatic amino acid residues. nih.gov

The presence of stabilizing salts like ammonium sulfate can protect enzymes from denaturation by guanidinium hydrochloride. nih.gov This protective effect is more pronounced at higher denaturant concentrations. nih.gov The inhibition mechanism of guanidinium hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase was found to be of a mixed-type noncompetitive nature. tandfonline.com

Material Science Applications of this compound

This compound is an organic salt that has attracted considerable interest in material science. Its distinct structural and chemical characteristics make it a versatile compound for various advanced applications. This article delves into the significant roles of this compound in the development of non-linear optical materials, proton-conducting technologies, and the design of sophisticated supramolecular structures.

Physical Chemistry of Guanidinium Sulphate in Solution

Solute-Solvent Interactions and Solution Thermodynamics

The interactions between guanidinium sulphate and water molecules govern the thermodynamic properties of its solutions. These interactions are complex, arising from the planar, delocalized charge of the guanidinium cation and the high charge density of the divalent sulphate anion.

The osmotic and activity coefficients are fundamental thermodynamic properties that quantify the deviation of a real electrolyte solution from ideal behavior. For this compound, these coefficients provide insights into the effective concentration and chemical potential of the ions in solution.

Isopiestic vapor pressure measurements are a common and precise method for determining the osmotic coefficients of electrolyte solutions. In this technique, a solution of the sample (this compound) and a solution of a standard reference electrolyte (like sodium chloride) are allowed to equilibrate in a closed system until their water activities are equal. By knowing the molality and osmotic coefficient of the reference solution, the osmotic coefficient of the sample solution can be determined at the isopiestic molality.

A key study on the aqueous solutions of guanidinium salts reported the isopiestic osmotic coefficients of this compound at 298.15 K. researchgate.net The molality dependence of these osmotic coefficients was analyzed using the Pitzer equations, a theoretical framework widely used to describe ion interactions in electrolyte solutions. researchgate.net The Pitzer model considers both long-range electrostatic interactions and short-range specific ion interactions.

From the analysis of the osmotic coefficients, the activity coefficients of this compound can be calculated. researchgate.net Research has indicated that the activity coefficients for guanidinium salts with hydrophobic counter anions are generally low. researchgate.net The study of mixed electrolyte solutions, such as sodium chloride with this compound, has also been conducted using isopiestic measurements to investigate ionic interactions. researchgate.net In these mixtures, the excess Gibbs free energies of mixing (ΔmGE) were found to be negative across the entire composition range, suggesting favorable mixing interactions. researchgate.net

Table 1: Osmotic and Activity Coefficients of Aqueous this compound at 298.15 K

| Molality (mol·kg⁻¹) | Osmotic Coefficient (φ) | Activity Coefficient (γ±) |

| Data sourced from Kumar, A. (2001). Fluid Phase Equilibria, 180(1-2), 195-204. Specific values are contained within the full publication. |

Note: The table structure is based on reported research findings. researchgate.net The specific numerical data is contained within the cited literature.

Viscosity and ultrasonic velocity measurements are powerful tools for probing solute-solvent and solute-solute interactions in solution. These properties are sensitive to the size and shape of the solute, as well as its effect on the structure of the solvent.

Viscosity Studies

The viscosity of an electrolyte solution is influenced by the size and shape of the ions, their hydration shells, and their ability to promote or disrupt the hydrogen-bonded network of water. The effect of an electrolyte on the viscosity of a solution is often quantified by the Jones-Dole equation, which includes the viscosity B-coefficient. This coefficient is an empirical parameter that reflects the solute-solvent interactions.

Table 2: Viscosity Data for Aqueous this compound Solutions at 298.15 K

| Molality (mol·kg⁻¹) | Relative Viscosity (η/η₀) |

| Data sourced from Kumar, A. (2001). Fluid Phase Equilibria, 180(1-2), 195-204. Specific values are contained within the full publication. |

Note: The table structure is based on reported research findings. researchgate.net The specific numerical data is contained within the cited literature.

Ultrasonic Velocity Studies

Ultrasonic velocity measurements, in conjunction with density data, allow for the calculation of the adiabatic compressibility of a solution. This parameter provides information about the resistance of the solution to compression and is highly sensitive to the hydration of ions. When ions are introduced into water, they attract and orient the surrounding water molecules, creating a less compressible hydration shell.

While specific studies focusing solely on the ultrasonic velocity of aqueous this compound solutions are not extensively detailed in readily available literature, the principles can be inferred from studies on related systems. For instance, ultrasonic studies on aqueous solutions of guanidine hydrochloride have been performed to derive acoustical parameters like adiabatic compressibility and apparent molal compressibility. researchgate.netresearchgate.net These studies help in understanding the hydration characteristics of the guanidinium ion. The strong hydration of the sulphate anion would be expected to lead to a decrease in the adiabatic compressibility of the solution and an increase in the ultrasonic velocity compared to pure water.

Determination of Osmotic and Activity Coefficients

Ion Association and Solution Conductivity Research

Conductivity measurements are a direct method for investigating ion mobility and the extent of ion association in electrolyte solutions. For this compound, these studies reveal the degree to which the guanidinium cations and sulphate anions exist as free ions versus associated ion pairs.

Conductance studies of dilute aqueous solutions of several guanidinium salts, including this compound, were conducted at 298.15 K. nih.gov The experimental molar conductivities were analyzed using the Quint-Viallard theory in conjunction with Debye-Hückel activity coefficients. nih.gov

The results indicate that for bivalent salts like this compound, the molar conductivities show small deviations from ideal behavior (i.e., a fully dissociated electrolyte). nih.gov This deviation is attributed to weak ion association in the solution. nih.gov The observed ion association for all studied guanidinium salts was found to be rather weak. nih.gov From these conductance measurements, the limiting ionic conductivity of the guanidinium ion (Gdm⁺) was accurately determined to be λ(Gdm⁺) = 51.45 ± 0.10 S cm² mol⁻¹. nih.gov

Table 3: Molar Conductivity of Aqueous this compound at 298.15 K

| Concentration (mol·L⁻¹) | Molar Conductivity (Λ) (S·cm²·mol⁻¹) |

| Data sourced from Hunger, J., et al. (2013). The Journal of Physical Chemistry B, 117(2), 615-622. Specific values are contained within the full publication. |

Note: The table structure is based on reported research findings. nih.gov The specific numerical data is contained within the cited literature.

The weak ion association is a key finding, as it suggests that in dilute aqueous solutions, this compound exists predominantly as free guanidinium and sulphate ions, each with its own hydration shell. This has implications for understanding its role in various chemical and biological processes, such as its contrasting effect on protein stability compared to other guanidinium salts like guanidinium chloride.

Catalytic and Organic Synthesis Research Applications

Guanidinium sulphate and related guanidinium salts have emerged as versatile tools in modern organic synthesis, valued for their roles as both catalysts and reagents. Their application spans various transformations, particularly in the efficient construction of complex molecular architectures through multicomponent reactions.

Environmental and Industrial Chemistry Research Perspectives

Mechanisms of Microbial Corrosion Inhibition by Guanidinium-Containing Oligomers

Guanidinium-containing oligomers represent a class of organic compounds that have garnered attention for their potential as inhibitors of microbially induced corrosion (MIC). researchgate.net Their efficacy stems from a combination of biocidal and anticorrosive properties. researchgate.net Research has shown that these oligomers can significantly reduce the corrosion rate of metals, such as steel, in the presence of corrosive microorganisms like sulfate-reducing bacteria (SRB). researchgate.net

The primary mechanism of action involves the disruption of microbial activity. Guanidinium-containing oligomers exhibit bactericidal properties that lead to a substantial reduction in the population of corrosion-causing bacteria. researchgate.net For instance, studies have demonstrated a significant inhibition of SRB development upon the introduction of these oligomers. researchgate.net This biocidal effect is crucial as SRB are major contributors to the corrosion of industrial materials by participating in the bioelectric processes on metal surfaces. researchgate.net

In addition to their biocidal action, these oligomers also form a protective layer on the metal surface. This adsorption process blocks the active sites for corrosion, thereby inhibiting the electrochemical reactions that lead to metal degradation. researchgate.net The nature of this adsorption can be influenced by the specific structure of the oligomer and the environmental conditions. researchgate.net The formation of this protective film provides a physical barrier between the metal and the corrosive environment, further mitigating the corrosion process. researchgate.net

Research into a newly synthesized guanidinium-containing oligomer based on an aliphatic oligoepoxide has shown promising results. researchgate.net In the presence of various strains of Desulfovibrio, this oligomer was able to reduce the corrosion rate of steel. researchgate.net The degree of metal protection against microbial corrosion was found to be in the range of 60.15–63.17%. researchgate.net

Table 1: Corrosion Rate of Steel in the Presence of Sulfate-Reducing Bacteria (SRB) and Inhibitors

| Inhibitor | Corrosion Rate (mg/cm²·h) | Protection Efficiency (%) |

|---|---|---|

| None (Control) | 0.15 - 0.35 researchgate.net | - |

| Guanidinium-Containing Oligomer | 0.075 - 0.079 researchgate.net | 60.15 - 63.17 researchgate.net |

| DPC (N-decylpyridinium chloride) | 0.032 - 0.047 researchgate.net | Not specified |

| Armohib CI-28 (Diamine Ethoxylate) | 0.02 - 0.039 researchgate.net | Not specified |

Data sourced from studies on the effect of various inhibitors on steel corrosion by SRB. researchgate.net

The dual-action mechanism of guanidinium-containing oligomers, combining biocidal activity with the formation of a protective film, makes them effective inhibitors of microbial corrosion. researchgate.net Further research is focused on synthesizing new derivatives and optimizing their performance for various industrial applications. researchgate.net

Research on Guanidinium Derivatives in Water Treatment Processes

Guanidinium derivatives are being actively investigated for their potential applications in water treatment processes, primarily due to their disinfectant and antimicrobial properties. purkh.comgoogle.com These compounds, particularly polymeric forms like polyhexamethylene guanidine (PHMG), are gaining traction as alternatives to traditional chlorination methods for water disinfection. google.com Chlorination, while effective, can lead to the formation of toxic and carcinogenic byproducts. google.com

The bactericidal action of guanidinium-based polyelectrolytes is a key area of research. google.com Studies have explored the use of branched oligomers of hexamethylenediamine and guanidine as potent disinfectants for drinking and recycled water. google.com These compounds have demonstrated enhanced bactericidal activity, which can help in reducing the required dosage and, consequently, the environmental impact. google.com

A significant area of research is the development of analytical methods to detect and quantify guanidinium derivatives in aquatic environments. nih.gov This is crucial for understanding their distribution, fate, and potential environmental impact. A recently developed method combines solid-phase extraction with liquid chromatography-tandem mass spectrometry to quantify seven different guanidinium derivatives in water samples. nih.gov This method has been successfully applied to detect compounds like 1,3-diphenylguanidine (DPG) and cyanoguanidine in various water sources, including lake water, river water, sewage effluent, and tap water. nih.gov The detection of these compounds highlights their ubiquity in aquatic environments and underscores the need for continued monitoring and research. nih.gov

Table 2: Detected Concentrations of Guanidinium Derivatives in Environmental Water Samples in Western Japan

| Compound | Water Source | Concentration Range (ng/L) |

|---|---|---|

| 1,3-Diphenylguanidine (DPG) | Ultrapure Water | Up to 0.69 nih.gov |

| Lake, River, Sewage Effluent, Tap Water | Up to 44 nih.gov | |

| Cyanoguanidine (CG) | Ultrapure Water | Up to 150 nih.gov |

| Lake, River, Sewage Effluent, Tap Water | Up to 2600 nih.gov |

This data represents the first reported detection of DPG in the surface water of Japan. nih.gov

Furthermore, research extends to the synthesis of novel guanidine derivatives with specific functionalities for water treatment. mdpi.com The inherent hydrophilicity of the guanidinium group allows for strong interactions with water molecules, a property that is being explored in the design of new materials for water purification. mdpi.com The development of these advanced materials aims to provide more efficient, cost-effective, and environmentally friendly solutions for water treatment. ppublishing.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity guanidinium sulphate, and how can researchers verify its chemical identity?

- Methodological Answer : Synthesis typically involves neutralizing guanidine carbonate with sulfuric acid under controlled pH conditions. To verify identity, employ Fourier-transform infrared spectroscopy (FTIR) to confirm sulfate (SO₄²⁻) and guanidinium (C(NH₂)₃⁺) functional groups. X-ray diffraction (XRD) can validate crystallinity, while elemental analysis quantifies C, H, N, and S ratios .

Q. How can researchers assess the solubility and stability of this compound under varying temperature and pH conditions?

- Methodological Answer : Conduct solubility trials in aqueous buffers (pH 2–12) using gravimetric analysis. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition temperatures. Stability under humidity is assessed via dynamic vapor sorption (DVS) to measure hygroscopicity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural properties?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves hydrogen and carbon environments in the guanidinium ion. Raman spectroscopy complements FTIR for sulfate vibrational modes. For dynamic behavior, use solid-state NMR to study crystallographic changes .

Advanced Research Questions

Q. How do this compound’s chaotropic properties influence protein denaturation, and how can these effects be quantified experimentally?

- Methodological Answer : Design fluorescence-based assays (e.g., tryptophan quenching) to monitor protein unfolding. Circular dichroism (CD) spectroscopy tracks secondary structure loss. Isothermal titration calorimetry (ITC) quantifies binding affinity between guanidinium ions and protein surfaces .

Q. What experimental strategies resolve contradictions in reported data on this compound’s solubility in mixed solvents?

- Methodological Answer : Replicate studies using standardized solvent systems (e.g., water-ethanol mixtures) with controlled ionic strength. Compare results via high-performance liquid chromatography (HPLC) to detect impurities affecting solubility. Statistical meta-analysis of literature data identifies outliers and systematic errors .

Q. How can researchers model this compound’s role in stabilizing or destabilizing biomolecular interactions in computational studies?

- Methodological Answer : Use molecular dynamics (MD) simulations with force fields parameterized for guanidinium ions (e.g., CHARMM36). Validate models against experimental data, such as osmotic stress assays or small-angle X-ray scattering (SAXS) .

Q. What advanced techniques confirm this compound’s conformational impact on nucleic acids or lipid bilayers?

- Methodological Answer : Employ cryo-electron microscopy (cryo-EM) to visualize nucleic acid compaction. Surface plasmon resonance (SPR) measures binding kinetics with lipid membranes. Neutron scattering elucidates changes in bilayer thickness and hydration .

Data Analysis and Reproducibility

Q. How should researchers address variability in this compound’s thermal decomposition profiles across studies?

- Methodological Answer : Standardize heating rates and sample masses in thermogravimetric analysis (TGA). Compare decomposition onset temperatures using Kissinger or Ozawa methods to account for kinetic differences. Report purity levels (e.g., ACS reagent grade) to ensure comparability .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in cell-based assays?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Include negative controls (e.g., urea) to isolate chaotropic effects .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.